2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a naphthyl group attached to an ethyl sulfanyl chain, which is further connected to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(naphthalen-2-yloxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the alkyl halide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to benzothiazoline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the naphthyl or benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
- 2-(Naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
- 2-(Naphthalen-2-yloxy)ethyl methacrylate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Comparison: 2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to its specific combination of a naphthyl group, ethyl sulfanyl chain, and benzothiazole ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, while 2-(Naphthalen-2-yloxy)ethane-1-sulfonyl fluoride may exhibit similar reactivity due to the naphthyl group, the presence of the sulfonyl fluoride group introduces different chemical behavior and applications.
Properties
Molecular Formula |
C19H15NOS2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(2-naphthalen-2-yloxyethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H15NOS2/c1-2-6-15-13-16(10-9-14(15)5-1)21-11-12-22-19-20-17-7-3-4-8-18(17)23-19/h1-10,13H,11-12H2 |
InChI Key |
KRXLYOMPYBWHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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